

Synonyms for 3,5-Dimethyl-1-hexyn-3-ol in chemical literature

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Compound of Interest

Compound Name: 3,5-Dimethyl-1-hexyn-3-ol

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An In-depth Technical Guide to 3,5-Dimethyl-1-hexyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dimethyl-1-hexyn-3-ol**, a versatile acetylenic alcohol used in various chemical applications. This document details its chemical synonyms, physical and chemical properties, a representative synthesis protocol, and its role as a chemical intermediate.

Nomenclature and Identification

3,5-Dimethyl-1-hexyn-3-ol is known by several names in chemical literature and commerce. A comprehensive list of its synonyms, along with its key registry numbers, is provided below for clear identification.



Identifier Type	Identifier
IUPAC Name	3,5-dimethylhex-1-yn-3-ol[1]
CAS Number	107-54-0[2]
EC Number	203-500-9
Alternate Names	3,5-Dimethyl-1-hexyne-3-ol[2], 3,5- Dimethylhexyn-3-ol[2]
Trade Names	Surfynol 61
Linear Formula	(CH₃)2CHCH2C(CH₃)(OH)C≡CH
InChI	InChI=1S/C8H14O/c1-5-8(4,9)6- 7(2)3/h1,7,9H,6H2,2-4H3[1]
InChlKey	NECRQCBKTGZNMH-UHFFFAOYSA-N[1]
SMILES	CC(C)CC(C)(O)C#C

Physicochemical Properties

The following table summarizes the key quantitative physical and chemical properties of **3,5-Dimethyl-1-hexyn-3-ol**.



Property	Value
Molecular Formula	C ₈ H ₁₄ O[2]
Molecular Weight	126.20 g/mol [2]
Appearance	Colorless to light yellow, clear liquid
Density	0.859 g/mL at 25 °C
Boiling Point	150-151 °C
Flash Point	44 °C (111.2 °F) - closed cup
Refractive Index	n20/D 1.434
Vapor Pressure	4.5 mmHg at 20 °C
Vapor Density	4.34 (vs air)

Experimental Protocols: Synthesis of 3,5-Dimethyl-1-hexyn-3-ol

The primary route for the synthesis of **3,5-Dimethyl-1-hexyn-3-ol** is the ethynylation of 4-methyl-2-pentanone (also known as methyl isobutyl ketone). This is typically achieved through a Grignard reaction with ethynylmagnesium bromide. While a specific detailed protocol for this exact transformation is not readily available in the cited literature, the following is a representative experimental procedure based on general methods for Grignard additions to ketones.

Reaction: The nucleophilic addition of the acetylide to the carbonyl carbon of the ketone.

Materials:

- Ethynylmagnesium bromide (0.5 M solution in THF)
- 4-Methyl-2-pentanone (Methyl isobutyl ketone)
- Anhydrous tetrahydrofuran (THF)

Foundational & Exploratory





- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)
- Inert atmosphere setup (e.g., nitrogen or argon line)

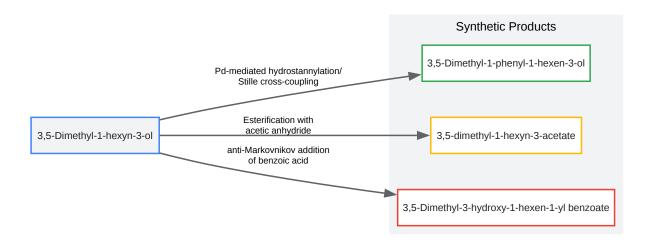
Procedure:

- Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet is assembled. The system is flushed with the inert gas.
- Addition of Ketone: 4-Methyl-2-pentanone (1 equivalent) is dissolved in anhydrous THF and added to the reaction flask. The solution is cooled to 0 °C in an ice bath.
- Grignard Reagent Addition: Ethynylmagnesium bromide solution (approximately 2.2 equivalents) is added dropwise to the stirred solution of the ketone via the dropping funnel over a period of 30-60 minutes. The temperature is maintained at 0 °C during the addition.
- Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly
 warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis
 indicates the consumption of the starting ketone.
- Quenching: The reaction is carefully quenched by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
- Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield pure 3,5-Dimethyl-1-hexyn-3-ol.



Applications as a Chemical Intermediate

3,5-Dimethyl-1-hexyn-3-ol is a valuable building block in organic synthesis. Its terminal alkyne and tertiary alcohol functional groups allow for a variety of subsequent chemical transformations.



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Caption: Synthetic pathways originating from **3,5-Dimethyl-1-hexyn-3-ol**.

The diagram above illustrates how **3,5-Dimethyl-1-hexyn-3-ol** can be used as a precursor to synthesize more complex molecules through various reactions, including palladium-mediated cross-coupling, esterification, and addition reactions.

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References

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